molecular formula C3H5NO2 B127357 2-Oxazolidinone CAS No. 497-25-6

2-Oxazolidinone

Cat. No. B127357
CAS RN: 497-25-6
M. Wt: 87.08 g/mol
InChI Key: IZXIZTKNFFYFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolidinone is a core chemical structure that forms the basis of a novel class of synthetic antimicrobial agents known as oxazolidinones. These compounds have gained significant attention due to their unique mechanism of action, which involves the inhibition of bacterial protein synthesis. Oxazolidinones are particularly effective against a range of Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Synthesis Analysis

The synthesis of 2-oxazolidinones has been a subject of considerable interest. One method involves the direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols, which yields 2-oxazolidinones with high efficiency and catalytic productivity . Another innovative approach is the Pd-catalyzed, water-promoted sequential oxidative aminocarbonylation-cyclocarbonylation process, which converts alpha,alpha-disubstituted 2-ynylamines and secondary amines into 2-oxazolidinones . Additionally, a highly efficient synthesis from five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines has been reported, which provides excellent yields under optimized conditions . The use of ionic liquids for auto-tandem catalysis has also been explored, demonstrating the versatility of methods available for synthesizing this important class of compounds .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by the presence of an oxazolidinone ring. This ring is essential for the antibiotic activity of these compounds. The S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent are key structural features that contribute to the biological activity of oxazolidinones .

Chemical Reactions Analysis

Oxazolidinones interact with the bacterial ribosome, specifically binding to the P site at the ribosomal 50S subunit. This interaction inhibits protein synthesis by interfering with the placement of aminoacyl-tRNA, which is crucial for the elongation of the peptide chain during translation . The binding sites and mode of action of oxazolidinones are unique among antibiotics that target the ribosome .

Physical and Chemical Properties Analysis

Oxazolidinones exhibit bacteriostatic activity against many pathogens, with some compounds showing bactericidal effects against certain bacteria like streptococci. They are effective against drug-resistant strains and have favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration . The presence of human serum does not affect the antibacterial activities of oxazolidinones, and they have demonstrated in vitro efficacy against a variety of clinically important human pathogens . Resistance to oxazolidinones is rare, but cases associated with 23S rRNA alterations have been reported . The chemical, biological, and analytical aspects of oxazolidinones, including their synthesis, biological activity, and analytical determination, have been extensively reviewed, highlighting their significance as the only new class of synthetic antibiotics introduced in clinical use over the past 50 years .

Scientific Research Applications

Antibacterial Properties

2-Oxazolidinone, particularly in the form of oxazolidinones, exhibits potent activity against a wide range of Gram-positive bacteria. This includes strains resistant to other antibiotics such as methicillin, vancomycin, and penicillin. Oxazolidinones function by inhibiting protein synthesis in bacteria, targeting the ribosomal 50S subunit and obstructing the formation of a functional 70S initiation complex in protein synthesis. This unique mode of action contributes to their effectiveness against multidrug-resistant pathogens. For example, Linezolid, a notable oxazolidinone, is utilized for treating Gram-positive infections due to its excellent penetration and accumulation in various tissues, including bone, lung, and cerebrospinal fluid (Bozdoğan & Appelbaum, 2004).

Beyond Antibacterial Activities

Recent studies have expanded the understanding of 2-oxazolidinone's biological activities beyond their antibacterial properties. Research conducted over the past decade (2011-2021) reveals diverse biological activities of 2-oxazolidinones, indicating potential applications in other areas of medical science beyond their conventional use as antibacterial agents (Yuan et al., 2022).

Synthesis and Development of Derivatives

The synthesis and development of 2-oxazolidinone derivatives, aimed at improving their safety profile and antibacterial spectrum, are active areas of research. For instance, 4-substituted 1,2,3-triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, indicating a safer profile. These findings are crucial for developing oxazolidinones with improved safety (Reck et al., 2005).

Pharmaceutical Synthesis

2-Oxazolidinones are also significant in pharmaceutical synthesis. Enantiomerically pure derivatives of 5-hydroxymethyl-2-oxazolidinone, for example, have been synthesized starting with D-mannitol and L-ascorbic acid, indicating their versatility and applicability in creating various pharmacologically active compounds (Danielmeier & Steckhan, 1995).

Mechanism of Action

Understanding the mechanism of action of oxazolidinones at the molecular level is crucial. Research demonstrates that these compounds interact with the A site of the bacterial ribosome, affecting aminoacyl-tRNA placement. This interaction is also observed in human mitochondrial ribosomes, providing a basis for understanding the inhibition of mitochondrial protein synthesis, which is linked to clinical side effects associated with oxazolidinone therapy (Leach et al., 2007).

Safety And Hazards

2-Oxazolidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is a questionable carcinogen with experimental tumorigenic data .

Future Directions

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry. Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Therefore, this class of compounds has potential for further exploration in medicinal chemistry .

properties

IUPAC Name

1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXIZTKNFFYFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074326
Record name 2-Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Oxazolidinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19667
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Oxazolidinone

CAS RN

497-25-6, 51667-26-6
Record name 2-Oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxazolidinone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of the iodo amino acid 23 (0.86 mmol), camphorsulfonic acid (0.17 mmol), paraformaldehyde (1.29 mmol) and benzene (10 mL) was refluxed for 2 h. The mixture was diluted with ethyl acetate and was washed with 5% aqueous sodium bicarbonate solution. The organic phase was dried with anhydrous sodium sulfate, filtered and purified by silica gel column chromatography using 40% EtOAc/Hexane mixture as eluent to obtain pure oxazolidinone product 24 (N-(tert-butoxycarbonyl)-1,3-oxazolidin-5-one derivative) as an oil in 35% yield.
Name
iodo amino acid
Quantity
0.86 mmol
Type
reactant
Reaction Step One
Quantity
0.17 mmol
Type
reactant
Reaction Step One
Quantity
1.29 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxazolidinone
Reactant of Route 2
Reactant of Route 2
2-Oxazolidinone
Reactant of Route 3
Reactant of Route 3
2-Oxazolidinone
Reactant of Route 4
Reactant of Route 4
2-Oxazolidinone
Reactant of Route 5
Reactant of Route 5
2-Oxazolidinone
Reactant of Route 6
2-Oxazolidinone

Citations

For This Compound
8,100
Citations
S Farshbaf, LZ Fekri, M Nikpassand… - Journal of CO2 …, 2018 - Elsevier
In this review, we try to provide a comprehensive and updated overview of recent developments in the synthesis of various 2-oxazolidinones through dehydrative condensation of easily …
Number of citations: 57 www.sciencedirect.com
Y Fukata, K Asano, S Matsubara - Journal of the American …, 2013 - ACS Publications
… also selectively afforded both enantiomers of the 2-oxazolidinone product (entries 7 and 8). In … -α,β-unsaturated ester, the same 2-oxazolidinone enantiomer was obtained as the major …
Number of citations: 77 pubs.acs.org
J Wouters, F Ooms, F Durant - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
Redetermination of the crystal structure of the title compound, C3H5NO2, leads to a precise geometry for this molecule that is compared with the conformation of several aryl-substituted …
Number of citations: 16 scripts.iucr.org
N Saito, K Hatakeda, S Ito, T Asano… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… into the 2-oxazolidinone skeleton. Thus, the structure of 3a is presented as 3-(2-aminoethyl)-4hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinone. … The first ones are mono(2oxazolidinone) …
Number of citations: 38 www.journal.csj.jp
M Prashad, HY Kim, D Har, O Repic, TJ Blacklock - Tetrahedron letters, 1998 - Elsevier
… approach required a coupling of 2-oxazolidinone chiral auxiliary with the substrate. A common method to … one-pot method is convenient and highly efficient for the acylation of 2-oxazolidinone …
Number of citations: 36 www.sciencedirect.com
F Li, C Xia - Journal of Catalysis, 2004 - Elsevier
… /catalyst is 2000, only 52% yield of 2-oxazolidinone was obtained under the same reaction conditions (… However, if the solvent was replaced with DMF, the yield of 2-oxazolidinone was …
Number of citations: 63 www.sciencedirect.com
H Kawanami, Y Ikushima - Journal of the Japan Petroleum Institute, 2002 - jstage.jst.go.jp
… Even though in non-solvent conditions, 2-oxazolidinone was synthesized with a maximum yield of 96.7% at … In this work, we successfully synthesized 2-oxazolidinone 4 in a maximum …
Number of citations: 29 www.jstage.jst.go.jp
L Yuan, R Sheng, M Guan, Y Wang… - Current Medicinal …, 2023 - ingentaconnect.com
… 2-oxazolidinone is one of the widely used fivemembered heterocycles. There are numerous applications of 2-oxazolidinone in … The specific 2-oxazolidinone derivatives with the potential …
Number of citations: 1 www.ingentaconnect.com
R Chen, F Wu, L Li, B Xu, X Qiu… - The Journal of Physical …, 2007 - ACS Publications
Binary room-temperature complex system has been prepared based on lithium bis(trifluoromethane sulfonyl) imide (LiN(SO 2 CF 3 ) 2 , LiTFSI) and 2-oxazolidinone (C 3 H 5 NO 2 , OZO…
Number of citations: 61 pubs.acs.org
C Gaulon, P Gizecki, R Dhal, G Dujardin - Synlett, 2002 - thieme-connect.com
… In summary, the present results indicate that N-vinyl-2-oxazolidinone 1 can act as a valuable dienophile in inverse electron demand heterocycloaddition. Considering 1) the good …
Number of citations: 32 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.